

Enprostil: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: *Enprostil*

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Introduction

Enprostil is a synthetic prostaglandin E2 (PGE2) analogue recognized for its potent antisecretory and cytoprotective effects on the gastric mucosa.[1][2] Developed for the treatment and prevention of peptic ulcers, its mechanism of action involves mimicking the physiological roles of natural prostaglandins in the gastrointestinal tract.[1][2] This technical guide provides an in-depth analysis of **Enprostil**'s molecular structure, chemical properties, and the signaling pathways through which it exerts its therapeutic effects.

Molecular Structure and Identification

Enprostil is a complex organic molecule designed to be a selective agonist for the prostaglandin EP3 receptor.[3] Its structure incorporates a cyclopentanone ring and two side chains, characteristic of prostaglandins.

The key identifiers and structural details of **Enprostil** are summarized in the table below.

Identifier	Value
IUPAC Name	methyl 7-[(1S,2S,3S)-3-hydroxy-2-[(3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hepta-4,5-dienoate[3]
Chemical Formula	C23H28O6[3]
Molecular Weight	400.47 g/mol [4][5]
CAS Number	73121-56-9[6]
Synonyms	Camleed, Gardrin, RS-84135[6][7]

Physicochemical Properties

The physical and chemical characteristics of **Enprostil** are crucial for its formulation and delivery.

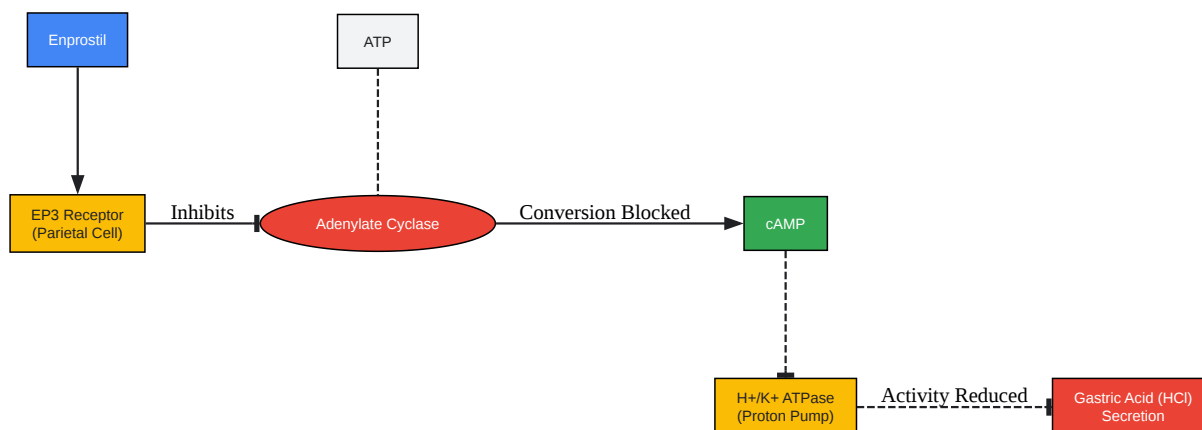
Property	Description
Appearance	White to off-white waxy solid[6]
Melting Point	Softens at 30°C, becomes liquid at 46°C[6]
Solubility	Very slightly soluble in water; Soluble in alcohol, propylene glycol, and propylene carbonate[6]
UV Absorption Maxima (in Methanol)	220, 265, 271, 277 nm[6]

Mechanism of Action and Signaling Pathway

Enprostil's primary therapeutic effects stem from its selective binding to the prostaglandin EP3 receptor.[3] Unlike the endogenous prostaglandin E2, which interacts with all four EP receptor subtypes (EP1, EP2, EP3, and EP4), **Enprostil**'s targeted action on EP3 receptors leads to a more specific range of physiological responses.[3]

The principal mechanisms of action are:

- **Inhibition of Gastric Acid Secretion:** **Enprostil** binds to EP3 receptors on parietal cells in the stomach lining.^[1] This interaction inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.^[1] Reduced cAMP levels result in decreased activation of the H⁺/K⁺ ATPase proton pump, thereby reducing the secretion of hydrochloric acid into the stomach.^[1]
- **Gastric Mucosal Protection:** **Enprostil** enhances the natural defense mechanisms of the stomach lining.^[1] It stimulates the secretion of protective mucus and bicarbonate, which form a barrier against the acidic gastric environment.^{[1][2]}
- **Promotion of Blood Flow:** The compound also increases blood flow to the gastric mucosa, which is vital for delivering nutrients and oxygen necessary for cellular repair and maintaining the integrity of the stomach lining.^[1]
- **Cytoprotective Effects:** **Enprostil** enhances the resistance of gastric mucosal cells to injury from noxious agents like nonsteroidal anti-inflammatory drugs (NSAIDs).^[1]



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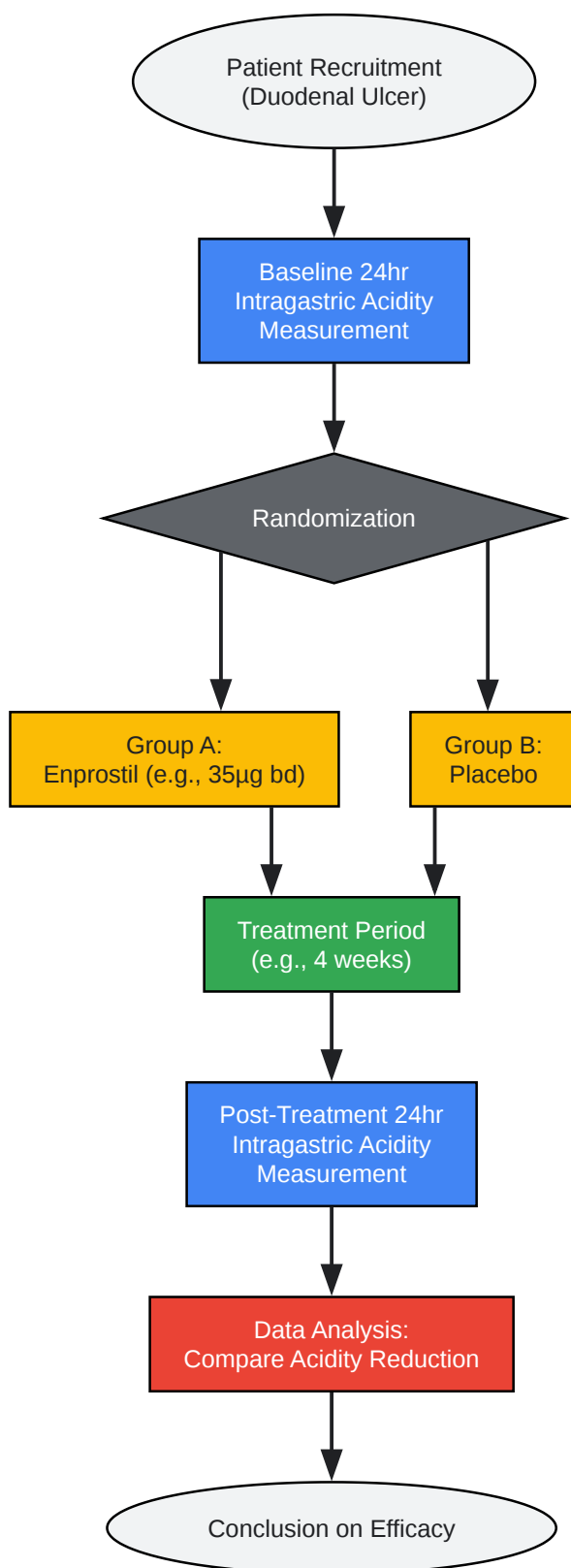
Enprostil's signaling pathway for inhibiting gastric acid secretion.

Experimental Protocols and Findings

The pharmacological properties of **Enprostil** have been characterized through various in vitro and in vivo studies. While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies can be summarized based on published research.

Inhibition of Gastric Acid Secretion

- Objective: To quantify the effect of **Enprostil** on gastric acid output.
- Methodology: A common experimental design involves a randomized, double-blind, placebo-controlled trial in human subjects, often patients with duodenal ulcers.[\[8\]](#)[\[9\]](#)
 - Baseline Measurement: 24-hour intragastric acidity is measured using a pH electrode before treatment.[\[10\]](#)
 - Treatment Administration: Subjects receive either **Enprostil** (at varying doses, e.g., 35 µg or 70 µg) or a placebo, typically twice daily.[\[8\]](#)
 - Post-Treatment Measurement: Intragastric acidity is monitored again for a 24-hour period. Gastric juice samples may also be collected to measure pepsin and gastrin levels.[\[10\]](#)[\[11\]](#)
 - Data Analysis: The percentage reduction in acid secretion is calculated by comparing the pre- and post-treatment values.
- Key Findings: Studies have demonstrated that **Enprostil** can suppress gastric acid secretion by up to 80% for nearly 12 hours after a single dose.[\[11\]](#) It also significantly inhibits meal-stimulated gastric acid secretion and gastrin release in a dose-dependent manner.[\[9\]](#) A 35 µg twice-daily dose was found to inhibit 24-hour intragastric acidity by 38%.[\[10\]](#)



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Workflow for clinical trials assessing **Enprostil's** antisecretory effects.

Gastric Mucus Secretion

- Objective: To determine if **Enprostil** stimulates the secretion of protective gastric mucus.
- Methodology: Animal models, such as rats prepared using the Shay procedure, are often employed.^[12]
 - Administration: **Enprostil** is administered orally to the rats at various doses (e.g., 15 to 250 µg/kg).
 - Sample Collection: After a set period (e.g., three hours), the stomachs are removed. Secreted gastric juice is collected, and the adherent gastric mucus is eluted.
 - Quantification: The amount of mucus is determined using a chemical assay, such as the anthrone method.
 - Microscopy: Stomach tissue may also be prepared for scanning electron microscopy to visualize the mucus layer on the epithelial surface.
- Key Findings: **Enprostil** has been shown to significantly increase gastric mucus at doses of 60 µg/kg.^[12] Electron microscopy revealed the formation of thin, veil-like layers of mucus covering the epithelial surface after **Enprostil** administration, confirming its mucus-stimulating effect.^[12]

Conclusion

Enprostil is a well-characterized synthetic prostaglandin E2 analogue with a specific molecular structure that confers selective activity at the EP3 receptor. Its chemical properties allow for effective inhibition of gastric acid secretion and enhancement of mucosal defense mechanisms. The data from numerous preclinical and clinical studies underscore its efficacy as an anti-ulcer agent. This guide provides a foundational understanding of **Enprostil** for professionals engaged in gastrointestinal drug discovery and development.

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